![molecular formula C19H19N3O2 B3000221 Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate CAS No. 1207030-84-9](/img/structure/B3000221.png)
Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate
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Overview
Description
“Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate” is a compound that belongs to the class of quinolines . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues can be synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Scientific Research Applications
Antifungal Activity
Compounds similar to Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate have demonstrated varied ranges of antifungal activity against tested fungal strains .
Synthesis of Isoxazolone-Type Heterocycles
This compound can be used in the synthesis of isoxazolone-type heterocycles . Isoxazolones have attracted a lot of attention recently thanks to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .
Synthesis of Azo Dyes and Dithiocarbamate
Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate can be used as a starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Synthesis of Secondary Amines
This compound can be used in the synthesis of secondary amines . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
Crystal Structure Analysis
The molecular structures of compounds similar to Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate have been analyzed using techniques like FTIR and FT-Raman spectroscopy . This suggests potential applications in the field of crystallography and material science .
Future Directions
Quinoline and its derivatives have potential applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research could focus on exploring the synthesis, properties, and applications of “Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate” and its derivatives.
Mechanism of Action
Target of Action
Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities . .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane integrity .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are generally known to exert a variety of biological effects, depending on their specific targets and mode of action .
properties
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(2)14-10-8-13(9-11-14)20-17-12-18(19(23)24-3)21-16-7-5-4-6-15(16)17/h4-12H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREMKEGVKODVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate |
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